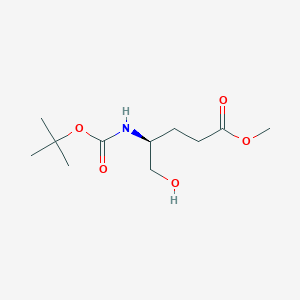

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions. This compound is valuable for its role in the synthesis of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine after Boc deprotection.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate serves as a crucial building block in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection during the synthesis of peptides, making it a valuable intermediate in the pharmaceutical industry.

Case Study:

In a study focused on developing novel peptide-based therapeutics, researchers utilized this compound to synthesize various peptide sequences that exhibited enhanced biological activity. The incorporation of this compound improved yield and purity in the final products, demonstrating its effectiveness as a building block in complex peptide synthesis .

Biochemical Research

Overview:

This compound is employed in biochemical studies to investigate enzyme activity and protein interactions. Its structural features allow researchers to explore biological processes at a molecular level.

Case Study:

Research involving enzyme kinetics demonstrated that this compound could be used to probe the active sites of specific enzymes. By modifying the compound's structure, scientists were able to observe changes in enzyme activity, providing insights into enzyme mechanisms and potential inhibitors .

Overview:

Due to its chiral nature, this compound is an excellent candidate for asymmetric synthesis. This feature is crucial for producing enantiomerically pure compounds in organic chemistry.

Case Study:

In a synthetic route aimed at producing chiral intermediates, researchers successfully utilized this compound as a catalyst in asymmetric reactions. The resulting products showed high enantiomeric excess, highlighting its utility in chiral catalysis .

Clinical Applications

Overview:

Emerging research explores the potential clinical applications of this compound, particularly in treating metabolic disorders.

Case Study:

A study investigating metabolic pathways indicated that this compound could modulate specific biochemical pathways involved in metabolic disorders. Preliminary results suggest that it may offer therapeutic benefits in conditions such as diabetes and obesity .

Mecanismo De Acción

The mechanism of action of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid: Similar structure but without the methyl ester group.

Uniqueness

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes.

Actividad Biológica

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a β-amino acid derivative, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety. Its chemical structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a significant role in epigenetic regulation and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly alter its inhibitory potency against various HDAC isoforms .

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study 1 : A study published in the European Journal of Medicinal Chemistry investigated the compound's effect on various cancer cell lines, revealing an IC50 value in the low micromolar range against MIA PaCa-2 pancreatic cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

- Study 2 : Another research effort focused on the compound's impact on HDAC activity. The findings indicated that it selectively inhibited HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM, demonstrating significant selectivity compared to other isoforms .

- Study 3 : In a neuroprotective assay, this compound was tested for its ability to mitigate oxidative stress-induced cell death in neuronal cultures. Results showed a marked reduction in reactive oxygen species (ROS) levels, suggesting its potential as a neuroprotective agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| HDAC1 | 14 | Histone Deacetylase |

| HDAC3 | 67 | Histone Deacetylase |

| MIA PaCa-2 Cell Line | <10 | Pancreatic Cancer |

| Neuroprotection | N/A | Neuronal Cells |

Propiedades

IUPAC Name |

methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJJSKMYILGAM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.